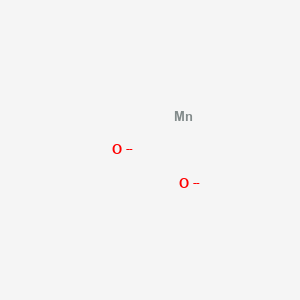

Manganese oxide (MnO2)

Description

Overview of Manganese Dioxide as a Multifunctional Material in Scholarly Discourse

Manganese dioxide is a versatile inorganic compound that has garnered significant attention in the academic community due to its diverse structural forms and wide range of applications. nih.govminrom.comsci-hub.se It is recognized as a multifunctional material, finding utility in fields spanning from energy storage to environmental remediation. minrom.comsci-hub.senih.gov Scholarly articles frequently highlight its natural abundance, low cost, and environmental friendliness as key attributes that drive its research and application. nih.govnih.gov The unique physicochemical properties of MnO2, which can be tailored by controlling its crystalline structure and morphology, make it a subject of intense study. sci-hub.se

Significance of MnO2 Research in Contemporary Science and Technology

The importance of MnO2 research in modern science and technology is underscored by its application in several critical areas. In the realm of energy, MnO2 is a key component in batteries and supercapacitors due to its high theoretical specific capacitance. nih.govnih.govbohrium.com Its catalytic properties are exploited in various industrial processes, including the decomposition of pollutants. quora.comechemi.comcatalysis-conferences.com Furthermore, MnO2 nanomaterials are being explored for their potential in biomedical applications, such as biosensing and drug delivery, owing to their unique optical and catalytic activities. rsc.orgnih.govbohrium.com The growing demand for sustainable and efficient technologies continues to fuel the investigation of MnO2's potential.

Scope and Research Trajectory of MnO2 Studies

The scope of MnO2 research is broad, encompassing fundamental studies of its properties to the development of novel applications. Initially focused on its use in traditional batteries, the research trajectory has expanded significantly with the advent of nanotechnology. nih.govias.ac.in Current research is heavily focused on nanostructured MnO2, exploring how different morphologies and polymorphs influence its performance in advanced applications. sci-hub.seias.ac.inbohrium.com The development of sophisticated synthesis methods to control the size, shape, and crystal structure of MnO2 nanoparticles is a major research thrust. ias.ac.inbohrium.comacs.org Future research is expected to focus on enhancing the material's performance through strategies like doping, forming composites, and surface modification, as well as exploring new frontiers in its application. sci-hub.senih.govbohrium.com

Properties

IUPAC Name |

manganese;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2O/q;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJBOSCGOGORLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042109 | |

| Record name | Manganese dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.937 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid | |

| Record name | Manganese oxide (MnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1313-13-9 | |

| Record name | Manganese oxide (MnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF219GU161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Manganese Dioxide Mno2 Nanostructures

Hydrothermal and Solvothermal Synthetic Routes for MnO₂ Materials

Hydrothermal and solvothermal synthesis are widely utilized methods for producing a variety of MnO₂ nanostructures. mdpi.com These techniques involve chemical reactions in aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. mdpi.comnih.gov The key advantage of these methods lies in the ability to precisely control the synthesis conditions to yield MnO₂ with desired characteristics. bohrium.com

Controlled Growth of MnO₂ Nanowires and Nanorods via Hydrothermal Processes

The hydrothermal method is particularly effective for the synthesis of one-dimensional (1D) MnO₂ nanostructures like nanowires and nanorods. scispace.comcambridge.org These 1D structures are of great interest due to their unique electrical and electrochemical properties. scispace.com A common approach involves the redox reaction between a manganese salt, such as manganese sulfate (B86663) (MnSO₄), and an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an aqueous solution. scispace.comniscpr.res.in

The growth mechanism often begins with the formation of MnO₂ nanoparticles, which then self-assemble into nanowires or nanorods. nih.govscispace.com For instance, γ-MnOOH nanowires can be synthesized via the hydrothermal oxidation of MnSO₄ with (NH₄)₂S₂O₈, which are then transformed into β-MnO₂ nanowires upon calcination. niscpr.res.in The dimensions of these nanowires, including their diameter and length, can be tuned by adjusting synthesis parameters. niscpr.res.incore.ac.uk For example, β-MnO₂ nanowires with diameters of 20-30 nm and lengths exceeding 5 µm have been successfully synthesized. niscpr.res.in

Influence of Reaction Parameters on MnO₂ Nanomaterial Morphology and Crystalline Phases

The morphology and crystalline phase of the resulting MnO₂ are highly dependent on several reaction parameters, including temperature, reaction time, precursor concentration, and pH. scispace.comrsc.orgacs.org

Temperature and Time: Both aging temperature and duration significantly influence the evolution of MnO₂ nanostructures. scispace.com At lower temperatures or shorter reaction times, amorphous, spherical nanoparticle agglomerates are often formed. scispace.com As the temperature and/or time increase, these can transform into more crystalline structures like sea-urchin-like morphologies and nanorods. scispace.comacs.org For example, increasing the hydrothermal dwell time can lead to the evolution from an amorphous phase to crystalline nanorods. acs.org Prolonged hydrothermal treatment can also induce phase transformations, such as from the less stable δ-MnO₂ to the more stable α-MnO₂. scispace.com

Precursors and Concentration: The choice of manganese precursor and its concentration plays a crucial role. Different manganese salts (e.g., MnSO₄·H₂O, MnCl₂·4H₂O, Mn(OAc)₂·4H₂O) under the same hydrothermal conditions can yield different morphologies, such as star-like, sheet-like, or cross-like nanostructures of γ-MnO₂. sysrevpharm.org The concentration of reactants like KMnO₄ can affect both the shape and the crystalline phase of the MnO₂ nanostructures by influencing the number of nuclei formed and the subsequent crystal growth. rsc.org

pH: While some studies suggest that pH has a less significant effect on the final MnO₂ phase, others indicate its importance in controlling the morphology. nih.govjst.go.jp For instance, maintaining a mildly alkaline pH was found to be crucial for the synthesis of well-defined MnOOH nanowires as a precursor to β-MnO₂ nanowires. niscpr.res.in

The following table summarizes the influence of various hydrothermal synthesis parameters on the resulting MnO₂ nanostructures based on several research findings.

| Parameter | Variation | Resulting Morphology/Phase | Reference |

| Temperature | Increased from 50°C to 110°C | Microspheres assembled by nanofibers → Urchin-like microspheres → Rambutan-like microspheres | acs.org |

| Increased from 90°C to 160°C | Urchin-like → Flower-ball | acs.org | |

| Increased from 130°C to 190°C | Network of shorter nanowires → Fibrous morphology with microrods | cambridge.org | |

| Reaction Time | Increased from 1h to 18h | Amorphous/nanocrystalline particles → Crystalline nanorods | acs.org |

| Increased from 1h to 9h | Urchin γ-MnO₂ microspheres → Hollow β-MnO₂ microspheres | acs.org | |

| Precursor Type | Mn(CH₃COO)₂·4H₂O | Tennis-like microspheres of nanorods | acs.org |

| MnCl₂·4H₂O | Chestnut shell-like shape | acs.org | |

| MnSO₄·H₂O | Star-like shape | sysrevpharm.org | |

| KMnO₄ Concentration | Varied | Controlled shapes and phases (α-, β-, δ-MnO₂) | rsc.org |

Co-precipitation Techniques for MnO₂ Nanoparticle Synthesis

Co-precipitation is a straightforward and cost-effective method for synthesizing MnO₂ nanoparticles. nano-ntp.comijirset.com This technique involves the precipitation of manganese cations from a solution, typically by changing the pH through the addition of a precipitating agent like sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃). ijirset.comjetir.org The process allows for good control over particle size and composition. nano-ntp.com

A typical co-precipitation synthesis involves dissolving a manganese salt, such as manganese sulfate or manganese chloride, in a solvent, followed by the addition of a base to induce precipitation. jetir.orgripublication.com The resulting precipitate is then filtered, washed, and dried to obtain MnO₂ nanoparticles. ripublication.com For example, MnO₂ nanoparticles with an average size of 25-30 nm have been synthesized by mixing manganese (II) sulphate and manganese oxalate (B1200264) solutions and adding NaOH to reach a pH of 12. ripublication.com

Green Chemistry Approaches in MnO₂ Co-precipitation

In recent years, there has been a growing interest in developing environmentally friendly synthesis methods. Green chemistry principles have been applied to the co-precipitation of MnO₂, utilizing natural extracts as reducing and stabilizing agents. jetir.org For instance, cumin extract has been used as a regenerator and stabilizer in the co-precipitation synthesis of MnO₂ nanoparticles. In this method, a KMnO₄ precursor is dissolved in water, and the cumin extract is added, followed by drying and calcination to produce α-tetragonal phase MnO₂ nanoparticles with a crystallite size of about 20 nm. Similarly, Lyngbya Majuscula extract has been employed in a single-step co-precipitation method to synthesize MnO₂ nanoparticles. scispace.com These green synthesis approaches offer a more sustainable alternative to traditional chemical methods.

The table below details different co-precipitation methods for MnO₂ nanoparticle synthesis.

| Manganese Salt(s) | Precipitating Agent | Temperature | pH | Resulting Particle Size | Reference |

| Manganese (II) sulphate, Manganese oxalate (0.2M each) | NaOH | 60°C | 12 | 25-30 nm | ripublication.com |

| Manganese (II) chloride (0.1M) | NH₃ | Room Temperature | 8-10 | >100 nm | jetir.org |

| Manganese II sulphate (0.2M) | NaOH | 80°C | 12 | ~50 nm | ijirset.com |

| Manganous sulphate (0.03M) | NaOH (0.009M) | 100°C (drying), 500°C (calcination) | - | 11 nm | ijnc.ir |

| KMnO₄ (precursor) with Cumin Extract | - | 40°C (stirring), 400°C (calcination) | - | ~20 nm |

Electrochemical Deposition Methods for MnO₂ Films and Nanostructures

Electrochemical deposition is a versatile technique for fabricating MnO₂ films and nanostructures directly onto conductive substrates. sysrevpharm.orgjetir.org This method offers several advantages, including precise control over film thickness, morphology, and the ability to create conformal coatings on complex geometries. nih.govacs.org The deposition process typically involves applying a potential or current to an electrode immersed in an electrolyte solution containing a manganese precursor, such as MnSO₄. bohrium.com

The morphology of the electrodeposited MnO₂ can be tailored by adjusting parameters like the electrolyte concentration, deposition temperature, and the electrochemical method used (e.g., potentiostatic, galvanostatic, or cyclic voltammetry). nih.govresearchgate.net For example, γ-MnO₂ nanoflakes with a thickness of about 20 nm have been prepared on nickel sheets using a combination of potentiostatic and cyclic voltammetric techniques. researchgate.net Another study showed that by varying the H₂SO₄ concentration and current density, morphologies such as nanospheres, nanosheets, nanoflowers, and nanorods of γ-MnO₂ could be obtained. nih.gov It has also been demonstrated that nanostructured γ-MnO₂ films with a high specific surface area of approximately 140 m²/g can be electrodeposited, with particle sizes less than 20 nm. bohrium.comepa.gov

Template-Assisted Synthesis of Hierarchical MnO₂ Architectures

Template-assisted synthesis is a powerful bottom-up approach for creating MnO₂ with complex and hierarchical architectures. scispace.comrsc.org This method utilizes a pre-existing template, which can be either a "hard" inorganic material or a "soft" organic substance, to direct the growth of the MnO₂ nanostructure. rsc.org This technique allows for excellent control over the final morphology and structure of the material. scispace.com

In a typical process, the template is first prepared, and then the MnO₂ material is fabricated around or within it. scispace.com Finally, the template is removed, often through dissolution or calcination, leaving behind a hollow or porous MnO₂ structure that is a replica of the original template. scispace.com

For example, hierarchical mesoporous δ-MnO₂ hollow microspheres have been synthesized using silica (B1680970) (SiO₂) microspheres coated with graphene oxide (GO) as a template. researchgate.net The SiO₂@GO template is treated hydrothermally with KMnO₄, followed by the removal of the SiO₂ core, resulting in the desired hollow MnO₂ structure. researchgate.net Soft templates, such as surfactants and block copolymers, are also widely used. For instance, a vesicle solution of surfactants has been used as a structure-directing agent to create hierarchical porous MnO₂ nanoclusters self-assembled from elongated nanorods. researchgate.net This method is highly effective for producing materials with high surface areas and ordered porosity, which are beneficial for various applications. scispace.com

Green Synthesis Pathways for Environmentally Benign MnO2 Production

The imperative for sustainable and eco-friendly scientific practices has propelled the development of green synthesis routes for manganese dioxide (MnO2) nanostructures. These methods offer a compelling alternative to conventional physical and chemical approaches, which often rely on high energy consumption and toxic reagents. ignited.inscientificarchives.com Green synthesis leverages biological entities such as plants and microorganisms, or biomolecules derived from them, to act as reducing and capping agents in the formation of nanoparticles. ignited.inbohrium.com This bio-assisted approach is not only cost-effective and scalable but also aligns with the principles of green chemistry by minimizing environmental impact. ignited.indergipark.org.tr

The core of green synthesis lies in the utilization of naturally occurring compounds to facilitate the reduction of manganese precursors, such as potassium permanganate (KMnO4) or manganese acetate (B1210297), to form MnO2. uobaghdad.edu.iqjwent.net The intricate mixture of phytochemicals present in plant extracts, for instance, provides a rich source of reducing and stabilizing agents. dergipark.org.trrjptonline.org This biological approach often yields nanoparticles with enhanced biocompatibility and stability, which are highly desirable characteristics for a multitude of applications. ignited.in The reaction conditions for green synthesis are typically mild, often occurring at room or slightly elevated temperatures, further contributing to the energy efficiency and environmental friendliness of the process. jwent.net

Utilization of Biomolecules and Plant Extracts in MnO2 Biosynthesis

A diverse array of plant extracts has been successfully employed in the green synthesis of MnO2 nanostructures, demonstrating the versatility and efficacy of this approach. The phytochemicals inherent in these extracts, including flavonoids, polyphenols, alkaloids, and proteins, serve a dual purpose: they act as reducing agents, converting manganese ions to manganese dioxide, and as capping agents, preventing the agglomeration of the newly formed nanoparticles and controlling their size and morphology. dergipark.org.trmdpi.com

For instance, researchers have successfully synthesized MnO2 nanoparticles using aqueous extracts from the leaves of Psidium guajava (guava), Vernonia amygdalina, and Chrysophyllum cainito (star apple). nih.govbohrium.com In a typical synthesis, a manganese precursor like potassium permanganate is mixed with the plant extract, leading to a color change that indicates the formation of MnO2 nanoparticles. mdpi.com The specific biomolecules responsible for the reduction can vary between plant species. For example, in the synthesis using star apple leaf extract, myricetin, with its reactive -C=O and -OH groups, is believed to reduce MnO4- ions. bohrium.com

The choice of plant extract and reaction parameters can significantly influence the characteristics of the resulting MnO2 nanostructures. Studies have reported the formation of spherical nanoparticles with sizes ranging from 70-80 nm using Piper betle leaf extract and irregular shapes with Datura stramonium leaf extract. rjptonline.orgmbimph.com Similarly, the use of Punica granatum L. peel, Artemisia herba-alba Asso., Matricaria chamomilla L., and Camellia sinensis extracts resulted in agglomerated nanoparticles with sizes ranging from 18.7 to 91.5 nm. A study utilizing lemon extract as a reducing agent and curcumin (B1669340) as a stabilizer reported the formation of rod-shaped MnO2 nanoparticles. scientificarchives.comscientificarchives.comresearchgate.net

The table below summarizes findings from various studies on the green synthesis of MnO2 nanoparticles using different plant extracts.

| Plant Extract | Precursor | Synthesis Method | Particle Size (nm) | Morphology | Reference |

| Psidium guajava (Guava) Leaf | Not Specified | Green Synthesis | Not Specified | Spherical | nih.gov |

| Cumin Extract | Potassium Permanganate (KMnO4) | Co-precipitation | ~20 | α-tetragonal phase | |

| Punica granatum L. peel | Manganese Acetate | Green Synthesis | 18.7 - 91.5 | Polymorphic agglomeration | |

| Artemisia herba-alba Asso. | Manganese Acetate | Green Synthesis | 20.6 - 82.7 | Cubic | |

| Matricaria chamomilla L. | Manganese Acetate | Green Synthesis | 18.7 - 79.3 | Irregular | |

| Camellia sinensis | Manganese Acetate | Green Synthesis | 32.9 - 91.5 | Spongy texture | |

| Lemon Extract | Manganese (II) Acetate | Biosynthesis | Not Specified | Rod-like | scientificarchives.comresearchgate.net |

| Sapindus mukorossi (Reetha) | Manganese (II) Chloride, Potassium Permanganate (KMnO4) | Green Route | 16 (average) | Uniformly dispersed | jwent.net |

| Piper nigrum | Not Specified | Green Synthesis | Not Specified | Not Specified | globalresearchonline.net |

| Piper betle Leaf | Potassium Permanganate (KMnO4) | Biosynthesis | 70 - 80 | Irregular | mbimph.com |

| Fagonia cretica Leaf | Not Specified | Biosynthesis | Not Specified | Not Specified | mdpi.com |

| Viola betonicifolia Leaf | Not Specified | Biosynthesis | Not Specified | Not Specified | nih.gov |

Beyond whole plant extracts, specific biomolecules have also been investigated for their role in MnO2 synthesis. For example, aralia cerebroside, a biomolecule isolated from Cussonia zuluensis, has been used in the biosynthesis of MnO2 nanoparticles. researchgate.net Similarly, bovine serum albumin has been used to create MnO2 complexes. nih.gov These studies highlight the potential for more controlled synthesis by using purified biomolecules, which can lead to a better understanding of the reaction mechanisms and more uniform nanoparticle characteristics. The use of such biomolecules underscores the principle that the rich chemical diversity found in nature can be harnessed for the sustainable production of advanced materials. dergipark.org.tr

Structural Elucidation and Morphological Engineering of Manganese Dioxide Mno2

Polymorphic Structures of MnO2 and Their Crystallographic Characteristics

Manganese dioxide exists in several crystallographic polymorphs, each distinguished by the arrangement of the fundamental [MnO6] octahedral units. researchgate.net These structural variations lead to different tunnel or layered frameworks, significantly influencing the material's properties and applications. researchgate.net The primary polymorphs include alpha (α), beta (β), gamma (γ), delta (δ), and lambda (λ) phases.

Alpha-MnO2 (α-MnO2) Tunnelling Frameworks

Alpha-manganese dioxide (α-MnO2) possesses a hollandite-type structure characterized by a large, one-dimensional tunnel structure. researchgate.netosti.gov These tunnels are formed by double chains of edge-sharing [MnO6] octahedra, which then connect at the corners to create a (2x2) tunnel framework. researchgate.netosti.gov The dimensions of these tunnels are approximately 4.6 Å, making them capable of accommodating various cations such as K+, Na+, and NH4+. researchgate.netresearchgate.net The presence of these stabilizing cations within the tunnels is often crucial for the formation and stability of the α-MnO2 structure. researchgate.net The crystallographic system of α-MnO2 is typically tetragonal. researchgate.net

The unique tunnel structure of α-MnO2 provides a rigid framework that is advantageous for applications such as cation exchange and energy storage. osti.gov The ability to host different cations allows for the tuning of its electrochemical properties. osti.gov For instance, the incorporation of Li2O into the α-MnO2 structure has been shown to improve its cycling stability when used as a battery material. osti.gov

Table 1: Crystallographic Data for α-MnO2

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| Lattice Parameters (a, b) | ~9.7876 Å crystallography.net |

| Lattice Parameter (c) | ~2.865 Å crystallography.net |

| Tunnel Size | (2x2) ~4.6 Å researchgate.net |

Beta-MnO2 (β-MnO2) Rutile-Type Structures

Beta-manganese dioxide (β-MnO2), also known as pyrolusite, adopts a rutile-type structure. nih.govmatec-conferences.org This polymorph is constructed from single chains of edge-sharing [MnO6] octahedra. nih.gov These chains are then linked by corner-sharing octahedra, resulting in a dense structure with narrow, one-dimensional (1x1) tunnels. osti.gov The approximate size of these tunnels is about 1.89 Å, which is too small to allow for the intercalation of larger cations. researchgate.net

β-MnO2 crystallizes in the tetragonal space group P42/mnm. matec-conferences.orgmaterialsproject.org Due to its compact structure, it is the most thermodynamically stable form of manganese dioxide. ohio-state.edu The growth of β-MnO2 crystals can be influenced by synthesis conditions, leading to various morphologies such as microrods with exposed bipyramid prism facets. osti.gov The surface energies of different crystal facets, such as {110} and {100}, play a role in determining the final crystal shape. osti.gov

Table 2: Crystallographic Data for β-MnO2

| Property | Value |

| Crystal System | Tetragonal matec-conferences.org |

| Space Group | P42/mnm matec-conferences.orgmaterialsproject.org |

| Lattice Parameters (a, b) | ~4.399 Å osti.gov |

| Lattice Parameter (c) | ~2.874 Å osti.gov |

| Tunnel Size | (1x1) ~1.89 Å researchgate.net |

Gamma-MnO2 (γ-MnO2) Intergrowth Structures

Gamma-manganese dioxide (γ-MnO2) exhibits a complex and disordered structure that is best described as an intergrowth of pyrolusite (β-MnO2) and ramsdellite structures. nih.govesrf.frresearchgate.net The ramsdellite component consists of double chains of edge-sharing [MnO6] octahedra, creating (1x2) tunnels. researchgate.net The intergrowth of these (1x1) and (1x2) tunnel structures results in a material with structural defects and irregularities. nih.govesrf.fr

The degree of intergrowth, or the proportion of pyrolusite and ramsdellite domains, can be influenced by the synthesis conditions and can be characterized using techniques like X-ray diffraction (XRD) and pair distribution function (PDF) analysis. nih.govesrf.fr The structural disorder in γ-MnO2 leads to anisotropic broadening of Bragg reflections in its diffraction patterns. nih.gov This intergrowth structure is of significant commercial interest, particularly for its use as an electrode material in batteries. nih.gov

Table 3: Crystallographic Components of γ-MnO2

| Component | Tunnel Structure |

| Pyrolusite (β-MnO2) | (1x1) researchgate.net |

| Ramsdellite | (1x2) researchgate.net |

Delta-MnO2 (δ-MnO2) Layered Birnessite Phases

Delta-manganese dioxide (δ-MnO2), also known as birnessite, possesses a two-dimensional layered structure. nih.govresearchgate.net The layers are composed of edge-sharing [MnO6] octahedra. researchgate.net A key feature of δ-MnO2 is the presence of a significant interlayer spacing, typically around 7 Å. researchgate.net This space between the layers accommodates water molecules and stabilizing cations, such as Na+ or K+. researchgate.netelsevierpure.com

The layered nature of δ-MnO2 allows for the facile intercalation and deintercalation of cations, which is beneficial for electrochemical applications. researchgate.net The δ-phase often exhibits significant stacking faults in its crystalline structure. nih.gov The chemical composition can be complex, with a general formula often represented as NaxMnO2·yH2O, indicating the presence of interlayer cations and water. elsevierpure.com The structure of δ-MnO2 can be influenced by factors such as pH during synthesis. researchgate.net

Table 4: Structural Characteristics of δ-MnO2

| Property | Description |

| Structure Type | 2D Layered (Birnessite) nih.govresearchgate.net |

| Interlayer Spacing | ~7 Å researchgate.net |

| Interlayer Components | Water molecules, Cations (e.g., Na+, K+) researchgate.netelsevierpure.com |

Lambda-MnO2 (λ-MnO2) Spinel Frameworks

Lambda-manganese dioxide (λ-MnO2) is a metastable form of MnO2 that possesses a three-dimensional spinel framework. ohio-state.edu It is typically synthesized through the chemical or electrochemical removal of lithium from the LiMn2O4 spinel. ohio-state.edu This process leaves a defect spinel structure where the manganese ions occupy the 16d sites in the Fd-3m space group, forming a network of corner-sharing tetrahedra. ohio-state.edumaterialsproject.org

The resulting λ-MnO2 retains the cubic spinel structure of its parent compound, although with a smaller lattice constant. ohio-state.edu The stability of the λ-MnO2 spinel framework may depend on the presence of a small amount of residual lithium ions. ohio-state.edu This polymorph is of interest for its magnetic properties and its role in the charge-discharge cycling of lithium-ion batteries. ohio-state.edu

Table 5: Crystallographic Data for λ-MnO2

| Property | Value |

| Crystal System | Cubic researchgate.net |

| Space Group | Fd-3m ohio-state.eduresearchgate.net |

| Lattice Parameter (a) | ~8.03 Å researchgate.net |

Nanostructural Design and Fabrication of MnO2 Materials

The properties and performance of manganese dioxide are significantly influenced by its morphology and crystal structure at the nanoscale. sci-hub.se Consequently, considerable research has focused on the design and fabrication of nanostructured MnO2 materials with controlled shapes and sizes. sci-hub.se These nanostructures can be one-dimensional (1D) like nanowires, nanorods, and nanotubes; two-dimensional (2D) such as nanosheets and nanoflakes; or three-dimensional (3D) complex architectures like urchin-like and core-shell structures. sci-hub.se

A variety of synthesis methods have been developed to produce these nanostructured MnO2 materials, including:

Hydrothermal Method: This is a widely used technique for synthesizing various MnO2 polymorphs and morphologies. sci-hub.senih.govscu.ac.ir By controlling parameters such as temperature, reaction time, and reactant concentrations, it is possible to fabricate nanorods, nanotubes, and nanowires. scu.ac.ir For example, α-MnO2 and β-MnO2 nanorods have been synthesized via a hydrothermal route using different manganese precursors. sci-hub.se

Sol-Gel Method: This method has been employed for the preparation of γ-MnO2. sci-hub.se It typically involves the reaction of a manganese salt with a gelling agent like citric acid. sci-hub.se

Chemical Precipitation: This is a straightforward method for producing MnO2 nanostructures. sci-hub.se For instance, urchin-like α-MnO2 has been prepared through a simple precipitation reaction. nih.gov

Redox Reactions: Many synthesis routes rely on the redox reaction between a manganese precursor, like MnSO4, and an oxidizing agent, such as KMnO4 or (NH4)2S2O8. nih.govacs.org The molar ratio of the reactants can be adjusted to control the resulting crystalline phase. sci-hub.se

The choice of synthesis method and the specific reaction conditions play a crucial role in determining the final nanostructure and, consequently, the material's functional properties. sci-hub.se For example, the fabrication of MnO2/conductive matrix hybrid materials, such as those incorporating carbon nanotubes or graphene, is a strategy to enhance electrochemical performance. nih.gov

One-Dimensional MnO₂ Nanomaterials (Nanowires, Nanorods, Nanofibers)

One-dimensional (1D) nanostructures, which include nanowires, nanorods, and nanofibers, are characterized by their high aspect ratios and have been the subject of intensive research. miami.edu These morphologies provide distinct physicochemical properties due to their unique anisotropic structures.

Single-crystal α-MnO₂ nanorods have been synthesized through hydrothermal reactions. researchgate.net For instance, reacting potassium permanganate (B83412) (KMnO₄) under acidic conditions can produce nanorods with diameters of 30–70 nm and lengths up to 2 µm. researchgate.net The synthesis of such 1D structures often proceeds without the need for templates or surfactants. researchgate.net Research has shown that ultralong α-MnO₂ nanowires can be produced in large quantities at low temperatures, a feat that is challenging with conventional high-temperature methods. acs.org

The electrochemical properties of these 1D MnO₂ nanomaterials are noteworthy. Galvanostatic charge/discharge tests and cyclic voltammetry studies have demonstrated that α-MnO₂ nanorods exhibit excellent capacitive behavior. researchgate.net The unique tunnel structures of different MnO₂ polymorphs, such as α-MnO₂ (2 × 2 tunnels) and β-MnO₂ (1 × 1 tunnels), make them suitable for applications in energy storage, including lithium-ion batteries. acs.org The 1D structure facilitates efficient charge transport and can enhance charge transfer processes, making these materials highly effective. researchgate.net

Table 1: One-Dimensional MnO₂ Nanomaterials

| Nanostructure | Synthesis Method | Dimensions | Key Properties & Applications |

|---|---|---|---|

| α-MnO₂ Nanorods | Hydrothermal reaction of KMnO₄ under acidic conditions researchgate.net | Diameter: 30–70 nm; Length: up to 2 µm researchgate.net | Fine capacitive behavior, high specific capacitance. researchgate.net |

| α-MnO₂ Nanowires | Low-temperature shape transformation from δ-MnO₂ nanosheets acs.org | Ultralong acs.org | Robust catalytic activity for hydrolysis of benzonitrile (B105546) to benzamide. acs.org |

| β-MnO₂ Nanorods | Synthesis in Ar/H₂ and H₂ environments nih.gov | Not specified | Precursors for high-voltage spinel LiMn₁.₅Ni₀.₅O₄₋δ cathode materials. nih.gov |

Two-Dimensional MnO₂ Nanosheets and Layered Systems

Two-dimensional (2D) MnO₂ nanosheets are another class of nanomaterials that have garnered significant attention due to their high specific surface area and unique electronic and chemical properties. researchgate.netutwente.nl These materials consist of ultrathin layers, often with thicknesses on the order of a nanometer. utwente.nl

The fabrication of MnO₂ nanosheets can be achieved through various methods. One common approach is the exfoliation of layered manganese oxides, such as a protonic manganese oxide (H₀.₁₃MnO₂·0.7H₂O), using a solution of tetrabutylammonium (B224687) (TBA) hydroxide (B78521). acs.org This process can yield unilamellar 2D crystallites of MnO₂ with a thickness of approximately 0.8 nm and lateral dimensions in the sub-micrometer range. acs.org Another method involves a simple wet chemical reaction at low temperatures, such as the reaction between aqueous KMnO₄ and ethyl acetate (B1210297), to produce δ-MnO₂ nanosheets. acs.org Interestingly, these 2D nanosheets can undergo a shape transformation into 1D α-MnO₂ nanowires through a dissolution–recrystallization mechanism within the same reaction vessel. acs.org

The resulting nanosheets possess a layered structure that is beneficial for applications like supercapacitors. acs.org Their high surface area and controllable morphologies make them suitable for use in sensors, catalysis, and drug delivery. researchgate.net

Table 2: Two-Dimensional MnO₂ Nanosheets

| Nanosheet Type | Fabrication Method | Key Characteristics |

|---|---|---|

| Unilamellar MnO₂ Crystallites | Exfoliation of layered protonic manganese oxide with TBA hydroxide acs.org | Thickness: ~0.8 nm; Lateral dimension: sub-micrometer. acs.org |

| δ-MnO₂ Nanosheets | Wet chemical reaction of KMnO₄ and ethyl acetate acs.org | Can transform into 1D α-MnO₂ nanowires. acs.org |

| δ-MnO₂ Nanosheets | Grown on α-MnO₂ nanowires via a solution-phase technique acs.org | Forms hierarchical core-shell nanostructures with a few atomic layers thick. acs.org |

Three-Dimensional Hierarchical MnO₂ Architectures

Three-dimensional (3D) hierarchical architectures represent a more complex level of morphological engineering, where 1D or 2D nanostructures are assembled into larger, intricate superstructures. These architectures often exhibit enhanced properties due to the synergistic effects of their components.

Facile hydrothermal methods have been employed to create 3D hierarchical star-like architectures of α-MnO₂ and ε-MnO₂ without the use of surfactants or templates. epa.gov By controlling reaction parameters like temperature and time, different morphologies can be achieved, such as cauliflower-like δ-MnO₂ particles at lower temperatures and needle-like α-MnO₂ nanorods at higher temperatures. iaea.org These individual nanostructures can then assemble into hierarchical architectures. iaea.org

A prominent example is the core-shell nanostructure, where ultrathin δ-MnO₂ nanosheets are grown on the surface of α-MnO₂ nanowires. acs.org This hierarchical arrangement provides a stable structural backbone from the 1D core while the 2D shell offers a high number of reactive sites. acs.org Similarly, 3D interconnected core-shell Ni/MnO₂ hybrids have been fabricated for use in Li-ion batteries. nih.gov Such 3D structures lead to improved electrical conductivity, enhanced stability, and superior performance in applications like oxygen reduction electrocatalysis and supercapacitors. epa.goviaea.org

Table 3: Three-Dimensional Hierarchical MnO₂ Architectures

| Architecture Type | Synthesis Method | Structural Composition | Enhanced Properties |

|---|---|---|---|

| Star-like Hierarchical Architectures | Facile hydrothermal method epa.gov | α-MnO₂ and ε-MnO₂ epa.gov | Improved electrical conductivity, enhanced ORR activity and durability. epa.gov |

| Hierarchical Multidimensional Architectures | Hydrothermal method with varied temperature and time iaea.org | Cauliflower-like δ-MnO₂ particles and needle-like α-MnO₂ nanorods iaea.org | High specific surface area and specific capacity in supercapacitors. iaea.org |

| Core-Shell Nanostructures | Solution-phase technique acs.org | α-MnO₂ nanowire core with ultrathin δ-MnO₂ nanosheet shell acs.org | Excellent cycling stability and rate capacity for supercapacitors. acs.org |

| Interconnected Core-Shell Hybrid | Evolution strategy on a current collector nih.gov | 3D interconnected Ni core with MnO₂ shell nih.gov | Stable cyclic performance and good rate capabilities for Li-ion batteries. nih.gov |

Surface Engineering and Interface Modification of MnO₂

The performance of MnO₂, particularly in catalytic applications, is heavily dependent on its surface properties. Surface engineering and interface modification are crucial strategies for tuning the activity and stability of MnO₂-based materials.

Facet Engineering in MnO₂ Catalysts

Facet engineering has emerged as a powerful strategy for enhancing the efficiency of MnO₂ catalysts by selectively exposing crystal facets with high reactivity. univ-perp.fr The catalytic activity of a crystal is directly influenced by the properties of its exposed facets, including surface energy and the arrangement of surface atoms. univ-perp.fr

Different facets of MnO₂, such as the {100}, {110}, and {310} facets of α-MnO₂, can be preferentially exposed through controlled synthesis, for example, by using a facile hydrothermal route with a capping agent. acs.org Research has demonstrated a clear facet-dependent activity. For instance, α-MnO₂ nanowires with exposed {310} facets showed significantly better activity for the oxidation of carcinogenic formaldehyde (B43269) compared to those with {100} and {110} facets. acs.org Density functional theory (DFT) calculations have confirmed that high-index facets like {310} possess higher surface energy, which can facilitate the adsorption and activation of reactants and promote the generation of oxygen vacancies, thereby boosting catalytic performance. acs.orgacs.orgnih.gov Similarly, for propane (B168953) combustion, the (110) facet of α-MnO₂ was found to have the lowest formation energy for oxygen vacancies, which facilitated the reaction. rsc.org

Table 4: Facet-Dependent Catalytic Activity of α-MnO₂

| Exposed Facet(s) | Synthesis Strategy | Target Reaction | Key Finding |

|---|---|---|---|

| {310} | Hydrothermal route with oxalate (B1200264) ions as a capping agent acs.org | Formaldehyde (HCHO) oxidation acs.org | Superior activity and stability; 100% mineralization of HCHO at 60 °C. acs.org |

| {110} | Facile hydrothermal method rsc.org | Propane combustion rsc.org | Highest catalytic activity, attributed to low formation energy of oxygen vacancies. rsc.org |

| {310} | Facet-engineered synthesis acs.orgnih.gov | Catalytic ozonation of CH₃SH acs.orgnih.gov | Superior activity due to efficient construction of oxygen vacancies. acs.orgnih.gov |

Surface Reconstruction and Defect Chemistry in MnO₂

The surface of a crystal is not merely a truncation of the bulk structure; it can undergo reconstruction, leading to atomic arrangements and electronic properties that differ from the bulk. aps.org In manganese oxides, significant surface reconstruction can occur, affecting their redox behavior. acs.org

Defect chemistry, particularly the introduction of oxygen vacancies, plays a pivotal role in tuning the properties of MnO₂. acs.org Oxygen vacancies are often the primary active sites in catalytic reactions. acs.orgnih.gov The concentration of these vacancies can be engineered to modify the electronic structure and catalytic performance. acs.org For example, the presence of Mn vacancies in δ-MnO₂ nanosheets can introduce new electronic states within the band gap, effectively making the material more conductive. utwente.nl

The creation of defects can be controlled during synthesis. For instance, preparing β-MnO₂ nanorods under different atmospheres (e.g., argon-rich vs. hydrogen-rich) results in varying concentrations of oxygen vacancies and, consequently, different amounts of Mn³⁺ ions. nih.gov A higher Mn³⁺ content indicates a higher concentration of surface oxygen vacancies. nih.gov First-principles research suggests that defect structures, modeled as microfacets, possess significantly higher surface energies and chemical activity compared to ideal bulk surfaces. nih.gov

Table 5: Defects and Surface Reconstruction in MnO₂

| Defect/Modification | Engineering Method | Effect on Properties |

|---|---|---|

| Oxygen Vacancies | Synthesis under reducing (H₂) atmosphere nih.gov | Increased Mn³⁺ content, higher surface oxygen vacancy concentration. nih.gov |

| Mn Vacancies | Defect engineering in δ-MnO₂ nanosheets utwente.nl | Introduces new electronic states, reduces band gap, increases conductivity. utwente.nl |

| Surface Reconstruction | Annealing of thin films aps.org | Formation of various surface reconstructions (e.g., c(4×2), (√5×√5)R27°) depending on conditions. aps.org |

| Microfacet Defect Structures | Theoretical modeling nih.gov | Higher surface energy and chemical activity compared to bulk surfaces. nih.gov |

Advanced Characterization Techniques for MnO₂ Structural Analysis

A comprehensive understanding of the complex structures and morphologies of MnO₂ nanomaterials requires the use of a suite of advanced characterization techniques. These tools provide critical information on the crystal structure, morphology, surface properties, and elemental composition.

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and dimensions of nanostructures, from nanowires and nanorods to complex hierarchical assemblies. researchgate.netresearchgate.netsemanticscholar.org High-resolution TEM (HRTEM) can further provide atomic-level details of the crystal lattice. nih.gov

X-ray Diffraction (XRD) is the primary technique used to identify the crystal phase (e.g., α, β, δ-MnO₂) and assess the crystallinity and purity of the synthesized materials. researchgate.netresearchgate.netsemanticscholar.orguotechnology.edu.iq The broadness of diffraction peaks can indicate the presence of amorphous or nanocrystalline phases. ijset.in

Spectroscopic methods offer insights into the chemical bonding, elemental composition, and oxidation states. Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic stretching vibrations of Mn-O bonds. researchgate.netsemanticscholar.orguotechnology.edu.iqX-ray Photoelectron Spectroscopy (XPS) is crucial for determining the surface elemental composition and, importantly, the oxidation states of manganese (e.g., the ratio of Mn⁴⁺ to Mn³⁺), which is directly related to defect chemistry. nih.govresearchgate.netRaman Spectroscopy is another powerful tool for phase identification and probing structural defects. nih.govacs.orgUV-visible Spectroscopy is employed to analyze the optical properties of MnO₂ nanoparticles. researchgate.netresearchgate.net

For materials intended for electrochemical applications, techniques like Cyclic Voltammetry (CV) , Galvanostatic Charge/Discharge (GCD) , and Electrochemical Impedance Spectroscopy (EIS) are used to evaluate their performance, such as specific capacitance and cycling stability. researchgate.netiaea.org

Table 6: Characterization Techniques for MnO₂ Analysis

| Technique | Information Provided |

|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size. semanticscholar.org |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and morphology of nanomaterials. researchgate.net |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, and purity. researchgate.netuotechnology.edu.iq |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as Mn-O stretching vibrations. semanticscholar.orgijset.in |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states (e.g., Mn³⁺/Mn⁴⁺). nih.govresearchgate.net |

| Raman Spectroscopy | Phase identification, structural defects, and lattice vibrations. nih.govacs.org |

| UV-visible Spectroscopy | Optical properties, band gap energy. researchgate.netresearchgate.net |

| Cyclic Voltammetry (CV) | Electrochemical behavior, capacitive properties. researchgate.netiaea.org |

| Galvanostatic Charge/Discharge (GCD) | Specific capacitance, charge-discharge performance. iaea.org |

X-Ray Diffraction (XRD) for Polymorph Identification and Crystallite Size

X-ray diffraction (XRD) is a fundamental and powerful technique for the structural characterization of crystalline materials like manganese dioxide. It serves as a primary tool for identifying its various polymorphic forms, as each distinct crystal structure produces a unique diffraction pattern that acts as a fingerprint. rigaku.com This allows for not only qualitative phase identification but also quantitative analysis of the proportions of different polymorphs in a mixed-phase sample. rigaku.comuitm.edu.my

The analysis of XRD patterns provides detailed information about the crystal structure. For instance, α-MnO₂ nanoparticles have been identified with a tetragonal crystal morphology. researchgate.net Specific diffraction peaks can be indexed to particular crystal planes, confirming the material's structure. In one study, MnO₂ was identified with peaks at 2θ values of 12.65°, 18.01°, 28.59°, 37.91°, 42.01°, 49.91°, 59.91°, 65.51°, and 69.41°. researchgate.net In another analysis of a composite material, the MnO₂ phase was confirmed to have an orthorhombic system structure with lattice parameters of a = 9.390 Å, b = 2.477 Å, and c = 4.705 Å. uitm.edu.my

Beyond phase identification, XRD data is instrumental in determining the average crystallite size of the nanoparticles. The Debye-Scherrer equation is commonly used for this calculation, relating the width of the diffraction peaks to the crystallite size. researchgate.net This method has been used to determine average MnO₂ nanoparticle sizes of 24 nm and 31.6 nm in different studies. uitm.edu.myresearchgate.net The crystallinity of a sample, which is the fraction of the material that is crystalline versus amorphous, can also be quantified from XRD data. uitm.edu.my For example, a composite containing MnO₂ was found to be 74.69% crystalline. uitm.edu.my

| Parameter | Value | Source(s) |

| Identified Polymorphs | α-MnO₂, β-MnO₂, cubic-MnO₂ | researchgate.netresearchgate.net |

| Crystal System | Tetragonal, Orthorhombic | uitm.edu.myresearchgate.net |

| Lattice Parameters (Orthorhombic MnO₂) | a = 9.390 Å, b = 2.477 Å, c = 4.705 Å | uitm.edu.my |

| Crystallite Size (avg.) | 24 nm - 31.6 nm | uitm.edu.myresearchgate.net |

| Phase Percentage (in a composite) | 25.78% MnO₂ | uitm.edu.my |

| Standard JCPDS Card No. | 44-0141 (Cubic MnO₂) | researchgate.net |

| Standard ICSD No. | 20227 (α-MnO₂) | researchgate.net |

Electron Microscopy (SEM, TEM, FESEM) for Morphology and Nanostructure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology and nanostructure of MnO₂. These methods provide direct, high-resolution images of the material's surface features, particle size, and shape.

The morphology of MnO₂ nanostructures is highly dependent on synthesis conditions such as temperature and reaction time. researchgate.net FESEM studies have shown that by controlling these parameters, MnO₂ can be engineered into various forms. For example, one study reported the formation of δ-MnO₂ nanoflowers that transformed into α-MnO₂ nanorods as the reaction temperature and time increased. researchgate.net Other observed morphologies include diffused flower-like structures, spherical particles, and nanorods. researchgate.netresearchgate.net

| Technique | Finding | Dimensions | Source(s) |

| FESEM | Nanorod diameter | 139 ± 3 nm to 156 ± 3 nm | researchgate.net |

| FESEM | Nanoflower and nanorod morphology | Micrometer scale | researchgate.net |

| TEM | Spherical nanoparticle size | 6 - 28 nm | researchgate.net |

| SEM | Spherical particle diameter | 39.51 nm | researchgate.net |

| FESEM | Spherical agglomerated morphology | Not specified | researchgate.net |

| SEM | Grainy, fibrous microstructure | Not specified | researchgate.net |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bonding and Lattice Vibrations

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for probing the chemical bonding and lattice structure of MnO₂. nih.gov These complementary methods measure the vibrations of molecular bonds, providing insight into the chemical composition and crystal phase. nih.govnih.gov

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds. In the analysis of MnO₂, characteristic peaks confirm the presence of the material and associated molecules. The stretching vibrations of the metal-oxygen (Mn-O) bond in the MnO₆ octahedra are typically observed in the low-wavenumber region, with peaks reported at approximately 517 cm⁻¹, 522 cm⁻¹, and 611 cm⁻¹. researchgate.netresearchgate.net Other important vibrations include the Mn-O-Mn stretching vibration, identified around 1117 cm⁻¹, and bands related to Mn-OH and Mn-O-H bonds. researchgate.netresearchgate.net Broader peaks often seen at higher wavenumbers, such as 1633 cm⁻¹ and 3430 cm⁻¹, are typically assigned to the bending and stretching vibrations of physically adsorbed water molecules. researchgate.net

Raman spectroscopy provides information on the lattice vibrations of the crystal. For MnO₂, characteristic Raman peaks are found that correspond to the vibrations of the Mn-O lattice and the bending modes of Mn-O-Mn. researchgate.net A strong, prominent peak frequently observed around 651-654 cm⁻¹ is attributed to the symmetric stretching vibration of the Mn-O bond within the MnO₆ octahedron. researchgate.netresearchgate.net Other significant Raman peaks for MnO₂ have been reported at approximately 308, 360, 370, and 550 cm⁻¹. researchgate.net

| Spectroscopy Type | Wavenumber (cm⁻¹) | Assignment | Source(s) |

| FTIR | ~517, 522, 611 | Mn-O stretching vibration | researchgate.netresearchgate.net |

| FTIR | ~505, 683, 753 | Mn-O vibrations in MnO₆ octahedra | researchgate.net |

| FTIR | ~1017 | Mn-O-H bond vibrations | researchgate.net |

| FTIR | ~1117 | Mn-O-Mn stretching vibration | researchgate.net |

| FTIR | ~1633, ~3430 | O-H bending and stretching of H₂O | researchgate.net |

| Raman | ~308, 370 | Lattice vibrations | researchgate.net |

| Raman | ~360, 550 | Mn-O-Mn bending, Mn-O lattice vibrations | researchgate.net |

| Raman | ~651-654 | Mn-O symmetric stretching in MnO₆ | researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique essential for determining the elemental composition, chemical states, and, most importantly, the oxidation states of elements within the top few nanometers of a material's surface. nih.govyoutube.com For manganese dioxide, XPS is crucial for confirming the presence of manganese in the +4 oxidation state (Mn⁴⁺) and for characterizing the surface chemistry. researchgate.netaip.org

An XPS analysis begins with a survey scan to identify all the elements present on the surface. For MnO₂, survey spectra typically show peaks corresponding to manganese (Mn) and oxygen (O), and often carbon (C) from adventitious surface contamination or the sample substrate. researchgate.net High-resolution scans of specific elemental regions provide more detailed information.

The Mn 2p region is of particular interest for determining the oxidation state. The binding energies of the Mn 2p₃/₂ and Mn 2p₁/₂ photoelectrons are characteristic of the manganese oxidation state. For MnO₂, the Mn 2p₃/₂ peak is typically observed around 642.3-642.6 eV, which is indicative of the Mn(IV) state. aip.orgresearchgate.net The O 1s spectrum can also provide valuable information. It can often be deconvoluted into multiple peaks, representing different oxygen environments, such as the Mn-O-Mn lattice oxygen (typically around 529.8-530.0 eV), surface hydroxyl groups, or adsorbed water. researchgate.net XPS has been successfully used to confirm the survival of the Mn⁴⁺ valence state in nanocomposite materials, underscoring its utility in verifying the chemical identity of MnO₂. researchgate.net

| Spectral Region | Binding Energy (eV) | Assignment | Source(s) |

| Survey Scan | 642.6 | Mn | researchgate.net |

| Survey Scan | 529.8 | O | researchgate.net |

| Survey Scan | 285.0 | C (adventitious/tape) | researchgate.net |

| Mn 2p | 642.3 - 642.6 | Mn 2p₃/₂ peak for Mn(IV) | aip.orgresearchgate.net |

| O 1s | 529.8 - 530.0 | Lattice Oxygen (Mn-O-Mn) | researchgate.net |

| O 1s (deconvoluted) | 532.0, 534.0 | Other oxygen species (e.g., -OH, H₂O) | researchgate.net |

Density Functional Theory (DFT) Applications in MnO2 Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of manganese dioxide (MnO2) polymorphs. mit.eduacs.org DFT calculations, particularly when augmented with a Hubbard U correction (DFT+U), are essential for accurately describing the electronic structure, magnetic properties, and electrochemical behavior of these materials. chemrxiv.orgresearchgate.net The choice of the exchange-correlation functional within DFT can significantly impact the accuracy of the results, with functionals like the Strongly Constrained and Appropriately Normed (SCAN) functional showing superior performance in predicting formation energies across various MnO2 polymorphs. mit.eduosti.gov

Electronic Structure Calculations of MnO2 Polymorphs

The various polymorphs of MnO2, including pyrolusite (β), ramsdellite (R), hollandite (α), intergrowth (γ), spinel (λ), and layered (δ) structures, are all composed of MnO6 octahedra linked in different arrangements. mit.edu This structural diversity leads to a range of electronic properties. DFT calculations have been instrumental in elucidating the electronic structure of these polymorphs.

For instance, studies have shown that the SCAN functional provides accurate formation energies and properties for all major MnO2 polymorphs. mit.edu This accuracy is attributed to its satisfaction of known constraints for a semilocal exchange-correlation functional and its ability to correctly represent different types of orbital overlap. mit.edu In contrast, standard DFT functionals can sometimes misrepresent the electronic structure, highlighting the need for more advanced methods like DFT+U or meta-GGA functionals like SCAN. mit.educhemrxiv.org The electronic structure of α-MnO2, for example, has been shown to have an indirect band gap. researchgate.net The electronic density of states, Bader charges, and real space charge density calculations have been used to describe how additional electrons from intercalated ions are distributed throughout the unit cell. acs.org

Table 1: Calculated Properties of MnO2 Polymorphs using DFT

| Polymorph | Structure Type | Key Electronic Feature | Reference |

| α-MnO2 | Tunnel (2x2) | Indirect band gap | researchgate.net |

| β-MnO2 | Tunnel (1x1) | Weakly hybridized Mn t2g and O pz states | mit.edu |

| γ-MnO2 | Intergrowth | - | mit.edu |

| δ-MnO2 | Layered | Can expand to accommodate ions | chemrxiv.org |

| λ-MnO2 | Spinel | - | mit.edu |

| R-MnO2 | Tunnel (2x1) | Larger tunnels than α-polymorph | chemrxiv.org |

Prediction of Magnetic Properties and Exchange Interactions in MnO2

DFT and DFT+U calculations have been extensively used to predict the magnetic properties of MnO2. These studies have investigated various magnetic orderings, including ferromagnetic (FM) and different antiferromagnetic (AFM) configurations. researchgate.net The magnetic interactions between manganese ions are highly dependent on the local coordination and the specific polymorph.

For instance, in α-MnO2, DFT calculations predict antiferromagnetic (AFM) interactions between corner-sharing MnO6 octahedra and ferromagnetic (FM) interactions between edge-sharing octahedra. researchgate.net In two-dimensional (2D) MnO2, DFT+U calculations have been used to study its magnetic ordering, with results showing a strong dependence on the Hubbard U parameter. acs.orgarxiv.org Some studies have shown that monolayer MnO2 exhibits intrinsic ferromagnetism. acs.org The magnetic moment of MnO2 adsorbed on Vanadium Carbide (V2C) MXene has been calculated to be 4.48μB, indicating a transition to a strong ferromagnetic state. researchgate.net

Table 2: Predicted Magnetic Properties of MnO2 Systems

| System | Computational Method | Predicted Magnetic Ordering | Key Finding | Reference |

| α-MnO2 | DFT | AFM (corner-sharing), FM (edge-sharing) | Computed magnetic structure | researchgate.net |

| Monolayer MnO2 | DFT+U | Ferromagnetic | Strong dependence on Hubbard U parameter | acs.orgarxiv.org |

| MnO2 adsorbed on V2C MXene | DFT | Ferromagnetic | Magnetic moment of 4.48μB | researchgate.net |

Adsorption and Intercalation Studies on MnO2 Surfaces

The performance of MnO2 in applications like batteries and supercapacitors is heavily influenced by adsorption and intercalation phenomena at its surfaces. DFT calculations have provided valuable insights into these processes. Studies have investigated the adsorption of various species, including lithium, oxygen, and different cations, on MnO2 surfaces. bath.ac.ukreading.ac.uk

For example, DFT studies on the β-MnO2 (110) surface have shown that in the absence of excess oxygen, lithium atoms adsorb at two different sites, both tri-coordinated to surface oxygen anions. reading.ac.uk This adsorption involves the transfer of an electron from the lithium adatom to a surface manganese cation. reading.ac.uk The co-adsorption of lithium and oxygen can lead to the formation of a surface oxide. reading.ac.uk Furthermore, the presence of oxygen vacancies on MnO2 surfaces has been found to enhance the interaction with adsorbed oxide species. bath.ac.uk DFT calculations have also been used to investigate the intercalation of various ions (Li+, Na+, K+, Mg2+, Ca2+, Zn2+, and Al3+) into different MnO2 polymorphs, revealing that the insertion voltages and diffusion barriers are highly dependent on the ion and the host structure. acs.orgchemrxiv.org Introducing oxygen vacancies can also improve the strength of the Mn-O bond, which is beneficial for the stability of the material during ion intercalation. website-files.com

Quantum Monte Carlo (QMC) Simulations for MnO2 Systems

While DFT is a widely used method, for systems with strong electron correlation, more advanced techniques like Quantum Monte Carlo (QMC) are often necessary to achieve higher accuracy. researchgate.net

Correlated Electronic Structure Analysis of MnO2

QMC methods, specifically Diffusion Monte Carlo (DMC), have been employed to study the electronic and magnetic properties of MnO2, particularly in its two-dimensional form. acs.orgornl.gov DMC has the advantage of having a weaker dependence on the starting Hubbard U parameter and the exchange-correlation functional compared to DFT+U. acs.orgarxiv.org

A key application of DMC has been in revisiting the intrinsic ferromagnetism of monolayer MnO2. acs.orgornl.gov These studies have used DMC in conjunction with DFT+U to provide a more accurate theoretical benchmark for the magnetic properties. acs.orgarxiv.org The results from these simulations have helped to determine the magnetic exchange parameter and estimate the critical temperature for magnetic ordering. acs.orgornl.gov

Molecular Dynamics Simulations for Ion Transport and Structural Dynamics in MnO2

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of materials at the atomic level. In the context of MnO2, MD simulations have been instrumental in understanding ion transport and structural dynamics, which are crucial for its performance in energy storage applications.

MD simulations have been used to investigate the diffusion of ions, such as Li+, within the tunnel and layered structures of MnO2 polymorphs. scispace.com These simulations can reveal the pathways for ion migration and calculate the activation energy barriers for diffusion. For example, MD simulations have been used to study Li+ transport along the 1x1 tunnels of β-MnO2, across twin boundaries, and to the surface. scispace.com The results from these simulations provide insights into how factors like nanostructuring and strain can influence ion mobility. scispace.com Furthermore, MD simulations can be used to model the structural changes that occur in MnO2 during ion intercalation and deintercalation, providing a dynamic picture of the charge-discharge process. scispace.comnih.gov

Computational Modeling of Reaction Mechanisms on MnO2 Surfaces

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms that occur on the surfaces of manganese dioxide (MnO2). These theoretical investigations provide atomic-level insights into catalytic processes, complementing experimental findings and guiding the design of more efficient MnO2-based materials. By simulating the interactions between reactants, intermediates, and the catalyst surface, researchers can map out reaction pathways, determine activation barriers, and identify the key factors governing catalytic activity and selectivity.

A significant focus of computational studies has been on understanding the role of the diverse crystallographic forms of MnO2 (such as α, β, γ, and δ phases) and their exposed surface facets in catalysis. The electronic and geometric structures of these surfaces are meticulously modeled to predict their reactivity. For instance, DFT calculations have been employed to compare the catalytic activity of different crystal planes for reactions like the oxygen reduction reaction (ORR), revealing that specific surface terminations exhibit superior performance. researchgate.net

Furthermore, computational models are crucial for investigating the impact of surface defects, such as oxygen vacancies, on reaction mechanisms. These vacancies can significantly alter the electronic properties of the MnO2 surface, creating active sites that can enhance catalytic performance. chula.ac.thiccas.ac.cnresearchgate.net Theoretical studies have quantified the effects of oxygen vacancy concentration on the adsorption energies of reactants and the energy barriers of reaction steps. iccas.ac.cnresearchgate.net

Detailed Research Findings

Computational studies have provided detailed mechanistic insights into a variety of reactions catalyzed by MnO2 surfaces. Key areas of investigation include the oxygen reduction reaction (ORR), oxidation of carbon monoxide (CO), and the oxidation of organic compounds.

Carbon Monoxide (CO) Oxidation: The catalytic oxidation of CO is crucial for applications such as air purification and automotive exhaust treatment. Computational modeling has been instrumental in understanding the mechanism of CO oxidation on MnO2 surfaces. DFT calculations on model Mn4O8 clusters have indicated that Mn(IV) sites facilitate the conversion of CO to CO2 through a reaction pathway involving both catalyst and gas-phase oxygen. researchgate.net These theoretical findings have been corroborated by experimental results on MnCeOx catalysts, which show high CO oxidation performance. researchgate.net In situ DRIFTS-MS analysis combined with theoretical calculations has helped to identify the reactive oxygen species, such as terminal-type oxygen (M=O) and bridge-type oxygen (M-O-M), that participate in the low-temperature CO oxidation. nih.gov

Oxidation of Organic Compounds: The oxidation of volatile organic compounds (VOCs) and other organic molecules is another important application of MnO2 catalysts. Quantum chemical computations have been used to investigate the oxidation of benzene (B151609) on MnO2 clusters. rsc.org These studies have elucidated the initial stages of the reaction, showing that the interaction between benzene and the MnO2 surface leads to the formation of intermediates like hydroquinone (B1673460) and benzoquinone. rsc.org The metal atom in the oxide cluster is identified as the primary active site for this reaction. rsc.org

Similarly, DFT analysis of the aerobic oxidation of benzyl (B1604629) alcohol on a model Mn4O8 cluster has predicted a surface redox mechanism where defective Mn(IV) sites play a crucial role. unipa.it The calculations have also provided insights into catalyst deactivation mechanisms, such as the over-oxidation of benzyl alcohol to benzoic acid, which can poison the active sites. unipa.it

The table below summarizes key findings from various computational studies on reaction mechanisms on MnO2 surfaces.

| Reaction Studied | MnO2 Phase/Surface | Key Computational Findings | Reference(s) |

| Oxygen Reduction Reaction (ORR) | α-MnO2 (211) & β-MnO2 (110) | Oxygen vacancies enhance ORR activity by modifying electronic structure and Mn oxidation state. chula.ac.thresearchgate.net | chula.ac.thresearchgate.net |

| Oxygen Reduction Reaction (ORR) | β-MnO2 (211) & (2-2-1) | The (2-2-1) surface shows higher activity due to more favorable electron transfer and weaker binding of OH*. researchgate.net | researchgate.net |

| CO Oxidation | Mn4O8 cluster model | Mn(IV) sites promote CO conversion to CO2 via a path involving catalyst and gas-phase oxygen. researchgate.net | researchgate.net |

| Benzene Oxidation | MnO2 molecule model | The metal atom is the primary active site for the initial oxidation of benzene to intermediates. rsc.org | rsc.org |

| Benzyl Alcohol Oxidation | Mn4O8 cluster model | Defective Mn(IV) sites are key to the surface redox mechanism. unipa.it | unipa.it |

| 5-hydroxymethylfurfural (HMF) Oxidation | β-MnO2 | Both active surface oxygen and OH species facilitate C–H bond breaking and OH insertion. rsc.org | rsc.org |

The following table presents calculated adsorption energies (in eV) of ORR intermediates on different MnO2 surfaces from a DFT study. Lower (more negative) values indicate stronger adsorption.

| Intermediate | β-MnO2 (110) | α-MnO2 (211) |

| OOH | -3.50 | -3.85 |

| O | -2.75 | -4.01 |

| *OH | -2.90 | -3.65 |

Table Data Source: Adapted from first-principles calculations on the effects of oxygen vacancies. chula.ac.thresearchgate.net Note: Specific values can vary depending on the computational setup.

Future Directions and Research Trajectory

The future of manganese dioxide research appears vibrant, with several promising avenues for exploration. A key focus will be on the rational design and synthesis of MnO2 nanostructures with precisely controlled properties to enhance their performance in various applications. nih.govnorthumbria.ac.uk This includes the development of more sophisticated synthesis techniques and the exploration of novel composite materials.

Advanced Applications of Manganese Dioxide Mno2 in Energy Systems

Manganese Dioxide as Cathode Materials in Rechargeable Batteries

Manganese dioxide is extensively investigated as a cathode material in various rechargeable battery systems due to its high theoretical capacity, environmental friendliness, and the multiple valence states of manganese that facilitate electrochemical reactions. mdpi.comresearchgate.netresearchgate.net Different crystallographic forms of MnO2, such as α, β, γ, and δ phases, offer distinct tunnel or layered structures that influence their electrochemical performance. jst.go.jpoaepublish.com

Aqueous Zinc-Ion Batteries (ZIBs) with MnO2 Cathodes

Aqueous zinc-ion batteries (ZIBs) have emerged as a promising energy storage technology for large-scale applications, owing to their inherent safety, low cost, and the high theoretical capacity of the zinc anode. sioc-journal.cnmdpi.comciac.jl.cn In this context, manganese dioxide is a favored cathode material due to its high operating voltage and acceptable specific capacity. ciac.jl.cn The α-MnO2 polymorph, with its 2x2 tunnel structure, is particularly noted for providing efficient pathways for the insertion and extraction of charge carriers. researchgate.netmdpi.com

However, MnO2 cathodes in ZIBs face challenges such as structural instability during cycling and the dissolution of manganese into the electrolyte, which can lead to capacity fading. oaepublish.commdpi.comresearchgate.net

Strategies for Augmenting MnO2 Cathode Performance in ZIBs

To overcome the limitations of MnO2 cathodes in ZIBs, researchers have developed several strategies to enhance their performance and stability:

Defect Engineering: Introducing oxygen vacancies into the MnO2 structure can create more active sites and improve reaction kinetics. For instance, δ-MnO2 with an appropriate concentration of oxygen vacancies has demonstrated a significantly higher specific capacity and excellent cycling stability. mdpi.com

Doping and Pre-intercalation: Doping the MnO2 structure with other elements or pre-intercalating ions into its tunnels or layers can stabilize the structure and improve conductivity. bohrium.comresearchgate.net Zinc ion doping, for example, can prevent structural collapse and enhance electron and ion transport. bohrium.com Similarly, pre-inserting cerium (Ce⁴⁺) ions into the tunnels of α-MnO2 has been shown to enhance battery performance. frontiersin.org

Surface Coating: Applying a protective coating on the surface of MnO2 can prevent direct contact with the electrolyte, thereby inhibiting the dissolution of manganese and other undesirable side reactions. wikipedia.orgoaepublish.com

Electrolyte Optimization: Modifying the electrolyte composition, such as by adding MnSO₄, can suppress the dissolution of the active material and improve the stability of the electrode-electrolyte interface. mdpi.com Research has also shown that the concentration of the ZnSO₄ electrolyte can impact the cycling performance of α-MnO2 cathodes. sci-hub.se

Table 1: Performance Enhancement Strategies for MnO2 Cathodes in ZIBs

| Strategy | Example | Reported Improvement | Reference(s) |

|---|---|---|---|

| Defect Engineering | Oxygen vacancy-rich δ-MnO2 | Specific capacity of 503 mAh/g at 0.2 A/g; 99% capacity retention after 3000 cycles. | mdpi.com |

| Doping | Zn²⁺ doping in MnO2 nanowires | Specific capacity of 546 mAh/g at 1 A/g; 94% capacity retention after 1000 cycles. | bohrium.com |

| Composite Formation | α-MnO2 nanorods on porous carbon nanosheets | Reversible capacity of 350 mAh/g after 100 cycles at 0.1 A/g. | sioc-journal.cn |

| Electrolyte Additive | MnSO₄ in ZnSO₄ electrolyte | Increased discharge specific capacity from 172.9 mAh/g to 263.2 mAh/g at 0.1 A/g. | mdpi.com |

| Structural Engineering | MnO₂/MoO₃ composite | 92.6% capacity retention after 300 cycles at 0.1 A g⁻¹. | acs.org |

Mechanistic Understanding of Zinc Ion Storage in MnO2

The energy storage mechanism in MnO2 cathodes for ZIBs is complex and involves more than a simple insertion of zinc ions. oaepublish.com Research indicates a co-insertion mechanism involving both H⁺ and Zn²⁺ ions. bohrium.comucl.ac.uk The smaller ionic radius of H⁺ allows for faster diffusion kinetics compared to Zn²⁺. researchgate.net

During the discharge process, H⁺ ions from the aqueous electrolyte are inserted into the MnO2 structure. nih.govucl.ac.uk This is often accompanied by the formation of zinc-based compounds on the electrode surface. ucl.ac.uk The process can also involve phase transformations of the MnO2 material itself. For example, β-MnO2 can transform into a layered zinc-buserite during the initial discharge. ciac.jl.cn The reversibility of these processes is crucial for the long-term cycling stability of the battery. acs.org Some studies suggest that the reversible insertion/extraction of H⁺ plays a key role in maintaining the battery's performance. ucl.ac.uk

Influence of Electrolyte Systems (Aqueous vs. Nonaqueous) on Performance

The choice of electrolyte system significantly impacts the performance and reaction mechanism of MnO2-based batteries.

Aqueous Electrolytes: In aqueous systems, water molecules are actively involved in the electrochemical reactions. frontiersin.org The presence of water can facilitate the co-insertion of hydrated ions and can shield the charge of divalent cations, potentially improving kinetics. frontiersin.org However, aqueous electrolytes can also lead to issues like manganese dissolution and the formation of irreversible phases. ucl.ac.ukutwente.nl The pH of the aqueous electrolyte also plays a role, with higher pH values potentially improving cycling performance by reducing Mn²⁺ dissolution. sci-hub.se

Nonaqueous Electrolytes: In nonaqueous electrolytes, the participation of protons is suppressed, which can help maintain the structural integrity of the MnO2 cathode by relying solely on Zn²⁺ intercalation chemistry. utwente.nl This can also prevent the formation of detrimental dendrites on the zinc anode. utwente.nl Research has shown that even in non-aqueous systems, a small amount of water can be beneficial, significantly increasing the cathode's capacity. acs.org However, non-aqueous electrolytes generally have lower ionic conductivity compared to their aqueous counterparts.

Aqueous Rechargeable Lithium-Ion Batteries Utilizing MnO2 Electrodes

Manganese dioxide is also a promising cathode material for aqueous rechargeable lithium-ion batteries (ARLBs), which are being explored as a safer and lower-cost alternative to conventional lithium-ion batteries that use flammable organic electrolytes. researchgate.netsci-hub.se In these systems, the electrochemical reaction involves the insertion of lithium ions into the MnO2 structure. researchgate.netresearchgate.net

Different polymorphs of MnO2 exhibit varying performance in ARLBs. For instance, γ-MnO2 has been reported to have a higher initial capacity compared to α- and β-MnO2. jst.go.jp The addition of certain additives, such as Titanium Disulfide (TiS₂), has been found to enhance the performance of MnO2 cathodes in these batteries. researchgate.netresearchgate.net

Metal-Air Batteries with MnO2 Components

Manganese dioxide serves as an effective and low-cost electrocatalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) at the air cathode of metal-air batteries, such as zinc-air and aluminum-air batteries. aip.orgnanoge.orgmdpi.com The sluggish kinetics of these reactions are a major challenge for metal-air battery performance, and MnO2 helps to accelerate them. nanoge.org

To improve its catalytic activity and electrical conductivity, MnO2 is often combined with carbon-based materials. aip.org The morphology and crystal structure of the MnO2 used can influence the battery's performance. For example, nanostructured MnO2, such as nanowires, can provide a larger surface area for catalytic reactions. nanoge.org

Pseudocapacitive Contribution and Charge Storage Mechanisms in MnO2 for Batteries